4-(4-Aminophenyl)piperidine-2,6-dione

Vue d'ensemble

Description

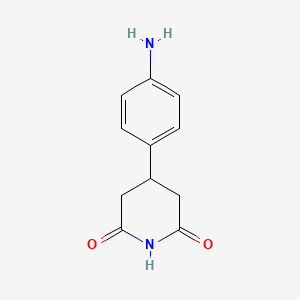

4-(4-Aminophenyl)piperidine-2,6-dione is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound is characterized by a piperidine ring substituted with an aminophenyl group at the 4-position and two keto groups at the 2 and 6 positions. It is a white to off-white powder that is soluble in organic solvents .

Mécanisme D'action

Target of Action

The primary target of 4-(4-Aminophenyl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motif (WIZ) protein . This protein plays a crucial role in various cellular processes, including gene expression and protein degradation .

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction can also induce the expression of fetal hemoglobin (HbF) protein , which is beneficial in certain blood disorders .

Biochemical Pathways

The compound’s interaction with the WIZ protein affects the protein degradation pathway . By reducing the expression of the WIZ protein, it alters the balance of proteins within the cell . The induction of HbF protein expression also impacts the hemoglobin synthesis pathway , potentially ameliorating symptoms in patients with certain blood disorders .

Result of Action

The primary result of this compound’s action is the reduction of WIZ protein levels and the induction of HbF protein expression . This can lead to changes in cellular protein balance and potentially alleviate symptoms in patients with certain blood disorders, such as sickle cell disease and β-thalassemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-(4-Aminophenyl)piperidine-2,6-dione are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .

Cellular Effects

It is known to play a role in protein degradation, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Cereblon protein. It is used in the development of protein degrader building blocks, which can induce changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it can be stably stored at room temperature .

Metabolic Pathways

It is known to interact with the Cereblon protein, which could potentially influence various metabolic pathways .

Subcellular Localization

Given its role in protein degradation, it may be localized to areas of the cell where protein turnover is high .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid and piperidine-2,6-dione.

Condensation Reaction: The 4-aminophenylacetic acid is reacted with piperidine-2,6-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the desired product.

Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: The reaction is scaled up using large reactors with controlled temperature and pressure conditions.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

Purification and Quality Control: The product is purified using techniques such as column chromatography and monitored for purity using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(4-Aminophenyl)piperidine-2,6-dione has several applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine-2,6-dione: Lacks the aminophenyl group, making it less versatile in chemical reactions.

4-(4-Nitrophenyl)piperidine-2,6-dione: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

4-(4-Hydroxyphenyl)piperidine-2,6-dione:

Uniqueness

4-(4-Aminophenyl)piperidine-2,6-dione is unique due to the presence of the aminophenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Activité Biologique

4-(4-Aminophenyl)piperidine-2,6-dione, also known by its CAS number 954124-23-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an aminophenyl group and two carbonyl groups. Its chemical structure can be represented as follows:

Synthesis Methods:

- General Synthesis : The compound can be synthesized through various methods, typically involving the reaction of appropriate anilines with piperidine derivatives under controlled conditions.

- Industrial Production : On a larger scale, continuous flow reactors may be used to ensure consistent quality and yield.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.

- Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. It has shown efficacy in inhibiting specific cancer cell lines, particularly those related to hormone-dependent cancers.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.

- Cellular Pathways : It has been suggested that this compound can interfere with cellular signaling pathways that are crucial for tumor growth and survival.

Case Studies

Several studies have examined the biological activity of this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound showed enhanced activity against breast cancer cell lines, indicating its potential as a lead compound for further drug development .

- Another research effort highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways .

-

Antimicrobial Studies :

- In vitro tests revealed that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.125 to 100 mg/mL depending on the bacterial strain tested .

- Fungal assays indicated effectiveness against Candida albicans, suggesting broad-spectrum antimicrobial potential .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and apoptosis induction |

| Aminoglutethimide | Moderate | Low | Aromatase inhibition |

| Other Piperidine Derivatives | Variable | High | Diverse mechanisms |

Propriétés

IUPAC Name |

4-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUHZARISAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.